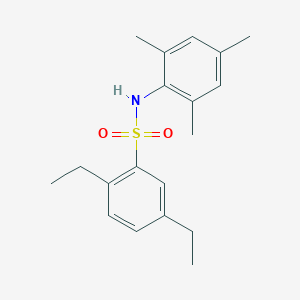
2,5-diethyl-N-mesitylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethyl-N-mesitylbenzenesulfonamide, commonly known as DEBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. DEBS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
DEBS has been studied extensively for its potential applications in various fields. In the field of medicine, DEBS has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of DEBS is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. DEBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
DEBS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DEBS in lab experiments is that it is relatively easy to synthesize and purify. In addition, DEBS has been shown to have low toxicity in animal models. However, one limitation of using DEBS in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on DEBS. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of DEBS, which could lead to the development of more effective drugs based on its structure and activity.
Synthesemethoden
DEBS can be synthesized through a two-step process. The first step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonic acid. The second step involves the reaction of mesitylene sulfonic acid with diethylamine to form DEBS. This synthesis method has been optimized to produce high yields of DEBS with high purity.
Eigenschaften
Molekularformel |
C19H25NO2S |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
2,5-diethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-8-9-17(7-2)18(12-16)23(21,22)20-19-14(4)10-13(3)11-15(19)5/h8-12,20H,6-7H2,1-5H3 |
InChI-Schlüssel |
PGNPFTXFFQKDSS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
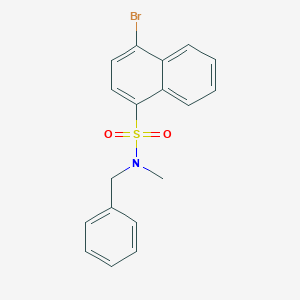
![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)
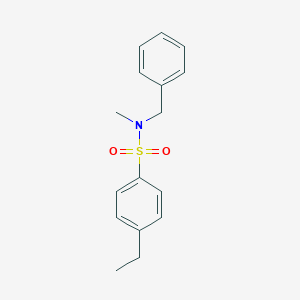
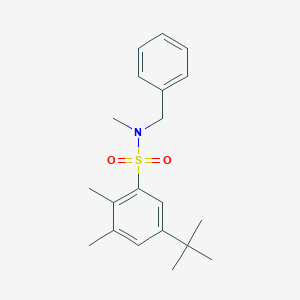
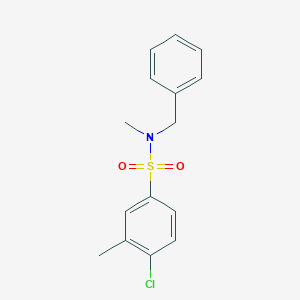
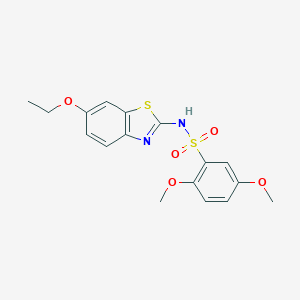
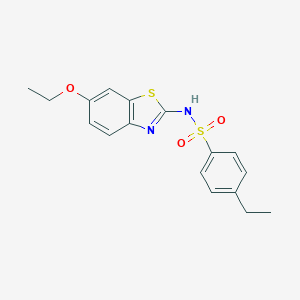
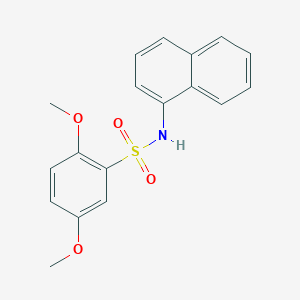
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)